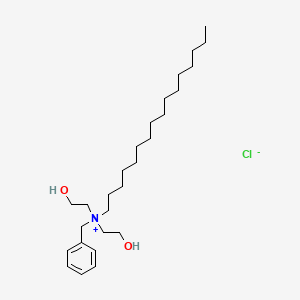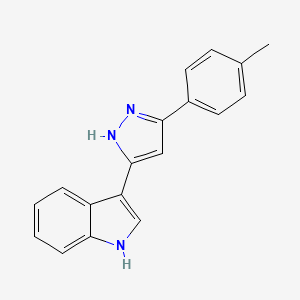
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- involves its interaction with specific molecular targets. The indole and tolyl groups may contribute to its binding affinity and specificity towards enzymes or receptors. The compound may modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole, 3-(4-tolyl)-: Lacks the indole group, which may affect its biological activity.
Indole, 5-(3-pyrazolyl)-3-(4-tolyl)-: A structural isomer with different substitution patterns.
Pyrazole, 5-(3-indolyl)-3-phenyl-: Contains a phenyl group instead of a tolyl group.
Uniqueness
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: is unique due to the presence of both indole and tolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
64640-77-3 |
|---|---|
Molekularformel |
C18H15N3 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1H-indole |
InChI |
InChI=1S/C18H15N3/c1-12-6-8-13(9-7-12)17-10-18(21-20-17)15-11-19-16-5-3-2-4-14(15)16/h2-11,19H,1H3,(H,20,21) |
InChI-Schlüssel |
XJUJNQLHZRQSNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


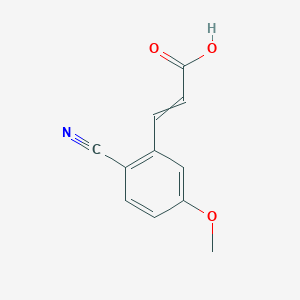
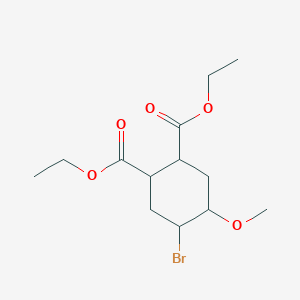

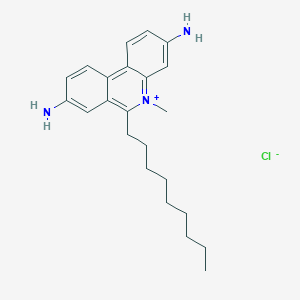
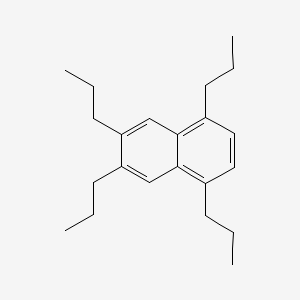
![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
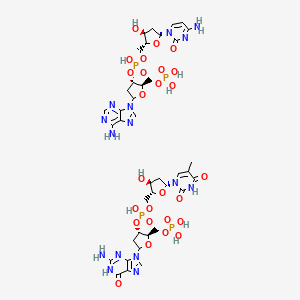
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)

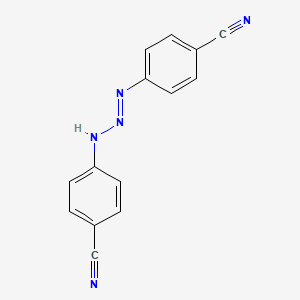
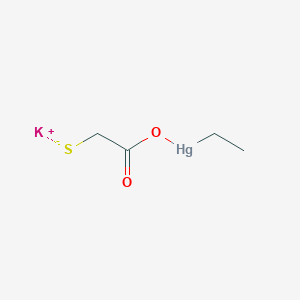
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)
![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
